2-Methylbenzaldehyde

Beschreibung

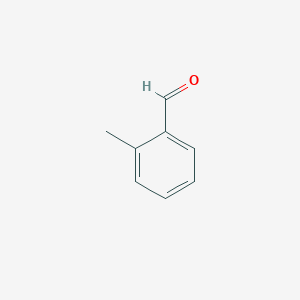

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFQKIATRPGRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022051 | |

| Record name | 2-Tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolualdehyde is a clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 to 396 °F at 760 mmHg (NTP, 1992), 200 °C, BP: 94 °C at 10 mm Hg, 200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °F (NTP, 1992) | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0386 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.0328 g/cu cm at 20 °C | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 140 °F ; 8.0 mmHg at 163 °F; 26.0 mmHg at 207 °F (NTP, 1992), 0.33 [mmHg] | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

529-20-4 | |

| Record name | O-TOLUALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7E5H6W6BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methylbenzaldehyde: A Technical Guide for Researchers

CAS Number: 529-20-4

This technical guide provides an in-depth overview of 2-Methylbenzaldehyde (also known as o-tolualdehyde), a versatile aromatic aldehyde with significant applications in organic synthesis and potential relevance in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₈H₈O.[1] It is characterized by a benzaldehyde structure with a methyl group at the ortho position. Key quantitative properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 120.15 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -35 °C | [1] |

| Boiling Point | 199-200 °C at 760 mmHg | [1][4] |

| Density | 1.039 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.546 | |

| Flash Point | 67 °C (153 °F) | [1] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol and ether. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available, characteristic peaks for aromatic, aldehyde, and methyl protons. |

| ¹³C NMR | Spectra available, characteristic peaks for aromatic, carbonyl, and methyl carbons. |

| IR Spectroscopy | Spectra available, characteristic C=O stretching for the aldehyde group. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 120. |

Synthesis and Purification

Several synthetic routes to this compound have been established. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Synthesis via Sommelet Reaction

The Sommelet reaction provides a method for the conversion of a benzyl halide to an aldehyde using hexamine and water.[5]

Materials:

-

2-Methylbenzyl chloride

-

Hexamine (Hexamethylenetetramine)

-

Water

-

Hydrochloric acid

-

Ether

-

Sodium bicarbonate solution (10%)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl chloride and a slight molar excess of hexamine in a suitable solvent like chloroform or aqueous ethanol.

-

Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate.

-

Cool the reaction mixture and filter the solid salt. Wash the salt with cold solvent to remove impurities.

-

Hydrolyze the salt by refluxing with water for several hours.

-

Acidify the mixture with hydrochloric acid to facilitate the hydrolysis of the intermediate Schiff base.

-

Extract the resulting this compound with ether.

-

Wash the ether extract sequentially with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield crude this compound.

Experimental Protocol: Oxidation of 2-Methylbenzyl Alcohol

A straightforward method for the synthesis of this compound is the oxidation of 2-methylbenzyl alcohol. Phase transfer catalysis offers a selective and high-yield approach.[5]

Materials:

-

2-Methylbenzyl alcohol

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Toluene

-

A phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Ether

Procedure:

-

Prepare an aqueous solution of potassium dichromate and sulfuric acid.

-

In a separate flask, dissolve 2-methylbenzyl alcohol and the phase transfer catalyst in toluene.

-

Combine the two solutions and stir vigorously at room temperature for approximately 2 hours.

-

After the reaction is complete, allow the layers to separate.

-

Extract the aqueous layer with ether.

-

Combine all organic layers and wash with water, followed by a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure to prevent oxidation.[6][7][8][9]

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually heat the flask while applying a vacuum.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is 199-200 °C at atmospheric pressure.[1]

Biological Significance and Potential Applications in Drug Development

While this compound is a known fragrance and flavoring agent and a key intermediate in the chemical industry, its biological activities are an emerging area of interest for researchers.[3]

Natural Occurrence and Role as an Endogenous Metabolite

This compound is an endogenous metabolite found in various plants and has been detected in some foods.[4][10] Its presence in certain foods suggests it could serve as a potential biomarker for consumption.

Potential in Cancer Research and Signaling Pathways

Recent studies have highlighted the potential of benzaldehydes in cancer therapy. Benzaldehyde has been shown to halt the growth and spread of therapy-resistant pancreatic cancer.[11] The proposed mechanism involves the inhibition of signaling protein interactions, which are crucial for the survival and metastasis of cancer cells.[11] While this research focused on the parent compound, it opens avenues for investigating the anticancer properties of its derivatives, including this compound. The methyl group at the ortho position could influence the compound's steric and electronic properties, potentially modulating its biological activity and specificity for certain protein targets. Further research is warranted to explore if this compound can suppress key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, similar to what has been suggested for benzaldehyde.[12]

Acaricidal Activity

Research has also demonstrated the acaricidal (mite-killing) activity of this compound, suggesting its potential as a lead compound for the development of new pesticides.[13]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[14] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or a fume hood.

Visualizations

Synthesis Workflow via Sommelet Reaction

Caption: Workflow for the synthesis of this compound via the Sommelet reaction.

Potential Mechanism of Action of Benzaldehydes in Cancer

Caption: Proposed mechanism of benzaldehydes in inhibiting cancer progression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0029636) [hmdb.ca]

- 5. chesci.com [chesci.com]

- 6. How To [chem.rochester.edu]

- 7. chembam.com [chembam.com]

- 8. benchchem.com [benchchem.com]

- 9. Khan Academy [khanacademy.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Stopping Pancreatic Cancer Spread Using Benzaldehyde | Technology Networks [technologynetworks.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylbenzaldehyde (also known as o-tolualdehyde), a key aromatic aldehyde with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its characteristics, methods for its synthesis, and standardized protocols for its analysis. All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Detailed experimental methodologies for the determination of its core properties are also provided.

Introduction

This compound (CAS No. 529-20-4) is an organic compound with the chemical formula C₈H₈O.[1] It is a colorless to pale yellow liquid with a characteristic almond-like odor. Structurally, it consists of a benzene ring substituted with a methyl group and an aldehyde functional group at the ortho position. This arrangement imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, dyes, and other fine chemicals. A thorough understanding of its physical and chemical parameters is crucial for its effective application and for the development of new synthetic methodologies.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and for the design of reaction and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.0328 g/cm³ (at 20 °C) | [1] |

| Melting Point | -35 °C | [1] |

| Boiling Point | 199-200 °C | [1] |

| Flash Point | 67 °C | [1] |

| Refractive Index (n_D) | 1.5462 at 20 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aromatic aldehydes. The aldehyde functional group is susceptible to oxidation to form 2-methylbenzoic acid and can be reduced to 2-methylbenzyl alcohol. The aromatic ring can undergo electrophilic substitution reactions, with the substitution pattern influenced by the directing effects of the methyl and aldehyde groups.

Key Reactions:

-

Oxidation: Can be oxidized to 2-methylbenzoic acid using common oxidizing agents.

-

Reduction: Can be reduced to 2-methylbenzyl alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as the aldol and Wittig reactions. A notable reaction is the Rothemund condensation with pyrrole.[1]

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

Synthesis of this compound

A common laboratory method for the synthesis of this compound is the Sommelet reaction . This reaction converts a benzyl halide into an aldehyde using hexamine and water.[2] The starting material for the synthesis of this compound via this method is 2-methylbenzyl chloride.

The workflow for the Sommelet reaction is depicted below:

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus: Thiele tube, thermometer, capillary tube, small test tube, heating mantle.

Procedure:

-

A small amount of this compound is placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a measure of the bending of a ray of light when passing from one medium into another.

Apparatus: Abbe refractometer.

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample.

Typical Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for aromatic aldehydes.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. This program may need to be optimized.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: ¹H NMR spectroscopy is used to determine the structure of organic molecules by observing the magnetic properties of hydrogen-1 nuclei.

Typical Parameters:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Field Strength: 300-600 MHz.

-

Reference Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 for a moderately concentrated sample.

-

Expected ¹H NMR Signals for this compound:

-

Aldehyde proton (-CHO): Singlet, ~9.9-10.1 ppm.

-

Aromatic protons: Multiplet, ~7.2-7.8 ppm.

-

Methyl protons (-CH₃): Singlet, ~2.5-2.7 ppm.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, along with the detailed experimental protocols, offer a valuable resource for scientists and researchers. A clear understanding of these properties is essential for the safe handling, effective use, and innovative application of this important chemical intermediate in various fields of chemical synthesis and development.

References

The Ubiquitous Presence of 2-Methylbenzaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzaldehyde, also known as o-tolualdehyde, is an aromatic aldehyde that contributes to the characteristic scent of many plants. Beyond its olfactory properties, this volatile organic compound (VOC) is gaining attention for its potential biological activities, making it a subject of interest for researchers in phytochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its quantitative analysis, biosynthetic pathways, and the experimental protocols for its study.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, often as a component of their essential oils. Its concentration can vary significantly depending on the plant species, the specific tissue, and environmental conditions. The following table summarizes the quantitative data on the occurrence of this compound in various plants.

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Allium species | Amaryllidaceae | Bulb | 0.6 mg/kg | [1] |

| Thevetia peruviana | Apocynaceae | Flower Oil | 1.20% | [1] |

| Galium verum | Rubiaceae | Leaves | High relative abundance in essential oil | [2] |

| Camellia sinensis (Tea) | Theaceae | Leaves | Detected (quantification variable) | [3][4] |

| Coffea arabica (Coffee) | Rubiaceae | Beans | Detected (not quantified) | [3] |

| Carum carvi (Caraway) | Apiaceae | Seed | Detected (not quantified) | [4] |

| Cinnamomum cassia (Cassia) | Lauraceae | Bark | Detected (not quantified) | [1] |

| Artemisia minor | Asteraceae | Aerial parts | Reported as present | [5] |

| Gossypium hirsutum (Cotton) | Malvaceae | Not specified | Reported as present | [5] |

| Morinda officinalis | Rubiaceae | Root | Reported as present | [2] |

| Taraxacum officinale (Dandelion) | Asteraceae | Not specified | Reported as present | [2] |

Biosynthesis of Benzaldehydes in Plants

The biosynthesis of benzaldehydes in plants, including this compound, is believed to primarily originate from the amino acid L-phenylalanine via the shikimate pathway. While the specific methylation step for this compound is not fully elucidated in all species, the general pathway for benzaldehyde formation provides a foundational understanding. Three main routes have been proposed for the conversion of trans-cinnamic acid, a downstream product of phenylalanine, to benzaldehyde. The most well-characterized of these is the β-oxidative pathway.

Caption: Proposed β-oxidative pathway for benzaldehyde biosynthesis from L-phenylalanine.

Experimental Protocols

The analysis of this compound in plant tissues is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. The general workflow involves sample preparation, GC-MS analysis, and data processing.

Caption: General experimental workflow for the analysis of this compound in plants.

Detailed Methodology: GC-MS Analysis of this compound in Thevetia peruviana Flower Essential Oil

This protocol is adapted from methodologies used for the analysis of essential oils from Thevetia peruviana.

1. Plant Material and Essential Oil Extraction:

-

Fresh flowers of Thevetia peruviana are collected.

-

The essential oil is extracted via hydrodistillation using a Clevenger-type apparatus for approximately 3-4 hours.

-

The collected oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed vial until analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrument: A GC-MS system (e.g., Agilent, Shimadzu) equipped with a mass selective detector is used.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.2 mL/min.

-

Injection: A 1 µL sample of the essential oil (diluted in a suitable solvent like hexane if necessary) is injected in split mode (e.g., split ratio of 1:50 or 1:100).

-

Injector Temperature: The injector temperature is set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3-5°C/min.

-

Final hold: Hold at 240°C for 5-10 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

3. Compound Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum with the spectra in the NIST/Wiley library and by comparing its retention index (RI) with literature values.

-

Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Conclusion

This compound is a naturally occurring aldehyde found in a variety of plant species. Its presence and concentration can be reliably determined using GC-MS. Understanding its biosynthesis and distribution is crucial for exploring its potential applications in the pharmaceutical and other industries. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to further investigate this intriguing plant metabolite.

References

- 1. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 2. Monitoring Changes in the Volatile Compounds of Tea Made from Summer Tea Leaves by GC-IMS and HS-SPME-GC-MS [mdpi.com]

- 3. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to 2-Methylbenzaldehyde Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

2-Methylbenzaldehyde, also known as o-tolualdehyde, is a versatile aromatic aldehyde widely utilized as a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1][2] Its reactivity, while advantageous for chemical transformations, necessitates a thorough understanding of its hazard profile and adherence to strict safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings.

Physicochemical and Toxicological Profile

A comprehensive understanding of the intrinsic properties of a chemical is the foundation of safe handling. The key physicochemical and toxicological data for this compound are summarized below.

Quantitative Data Summary

The following table presents a summary of the key quantitative safety and handling parameters for this compound, compiled from various safety data sheets and chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O | [3][4][5] |

| Molecular Weight | 120.15 g/mol | [4][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Strong almond-like | [1] |

| Melting Point | -35 °C | [3][8][9] |

| Boiling Point | 199-200 °C | [3][6][9] |

| Flash Point | 77 °C (closed cup) | [6] |

| Density | 1.039 g/cm³ at 25 °C | [3][6] |

| Solubility | Sparingly soluble in water. | [3][8] |

| Vapor Pressure | 0.315 mmHg at 25°C | [3] |

| Acute Toxicity (Oral) | Acute toxicity estimate: 500.1 mg/kg (Rat) | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] The primary hazards are summarized below:

-

Flammable Liquid: Combustible liquid.[6]

-

Acute Toxicity (Oral): Harmful if swallowed.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6][10]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][10]

-

Hazardous to the Aquatic Environment (Acute Hazard): Harmful to aquatic life.

GHS Pictograms:

Hazard Statements:

Experimental Protocols: A Synopsis of Toxicological Assessment

The toxicological profile of this compound has been evaluated through a series of in vitro and in vivo studies to determine its potential health effects. While detailed experimental protocols are proprietary and not fully disclosed in public safety documents, the types of assays conducted provide valuable insight into its hazard potential.

-

Acute Toxicity Studies: These studies, typically conducted in animal models such as rats, determine the short-term toxicity of a substance after a single exposure. For this compound, the oral LD50 (the dose lethal to 50% of the test population) has been estimated to be 500.1 mg/kg, classifying it as harmful if swallowed.[6]

-

Skin and Eye Irritation Studies: These experiments, often using rabbit models, assess the potential of a substance to cause irritation upon contact with the skin and eyes. The results indicate that this compound is a skin irritant and can cause serious eye damage.[6][11]

-

Mutagenicity Assays: The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical, i.e., its ability to cause mutations in the DNA of an organism. For this compound, the Ames test using Salmonella typhimurium yielded a negative result, suggesting it is not mutagenic in this test system.[6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12]

-

Take precautionary measures against static discharge.[6]

-

Do not eat, drink, or smoke when using this product.[10][13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

-

The product is air sensitive and should be stored under an inert atmosphere if possible.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram illustrates the relationship between the type of PPE and the potential routes of exposure for this compound.

Caption: PPE for Different Exposure Routes

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[6][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, get medical advice.[8][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][8]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel along the ground to an ignition source.[6] In a fire, irritating and highly toxic gases may be generated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]

Accidental Release Measures

In the event of a spill, follow a structured response to mitigate the hazard. The logical workflow for handling a this compound spill is outlined below.

Caption: this compound Spill Response Workflow

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal temperatures and pressures.[8] It may be sensitive to air.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide and carbon dioxide.[8]

-

Hazardous Polymerization: Hazardous polymerization will not occur.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.[6][10] Do not allow the chemical to enter drains or waterways.[6]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety policies and procedures. Always prioritize a culture of safety in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]

- 3. This compound [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CAS-529-20-4, 2-Methyl Benzaldehyde (O-Tolualdehyde) Manufacturers, Suppliers & Exporters in India | 153625 [cdhfinechemical.com]

- 8. This compound(529-20-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

Synthesis and discovery of 2-Methylbenzaldehyde

An In-depth Technical Guide to the Synthesis and Discovery of 2-Methylbenzaldehyde

Introduction

This compound, also known as o-tolualdehyde, is an organic compound with the chemical formula C8H8O.[1] It is a colorless to pale yellow liquid characterized by a sweet, almond-like odor.[1] This aromatic aldehyde is a key intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2][3] It is found naturally in various plants, including soft-necked garlic (Allium sativum L. var. sativum), teas (Camellia sinensis), and caraway (Carum carvi).[4][5] This guide provides a comprehensive overview of the discovery and primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations for research and development professionals.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H8O | [1][6][7] |

| Molecular Weight | 120.15 g/mol | [6][7] |

| CAS Number | 529-20-4 | [1][6][7] |

| Appearance | Clear colorless to pale yellow liquid | [1][8] |

| Boiling Point | 199-200 °C at 760 mmHg | [6][8] |

| Density | 1.039 g/mL at 25 °C | [2][8] |

| Refractive Index (n20/D) | 1.546 | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [1][3] |

| ¹H NMR | Spectrum available | [9] |

| Mass Spectrum (EI) | Major peaks (m/z): 120, 119, 91, 65, 39 | [6][7] |

Key Synthesis Methodologies

The production of this compound can be achieved through several synthetic pathways, primarily involving the oxidation of o-xylene or its derivatives. The choice of method often depends on factors such as desired yield, purity, cost of starting materials, and environmental considerations.

Catalytic Oxidation of o-Xylene

The direct, selective oxidation of o-xylene is a common industrial method for producing this compound. This process typically involves the use of specific catalysts to prevent over-oxidation to the corresponding carboxylic acid (o-toluic acid) or complete combustion.

Reaction Scheme: CH₃C₆H₄CH₃ + [O] → CH₃C₆H₄CHO + H₂O

Various catalytic systems have been developed for this transformation. For instance, polyoxometalate catalysts can be used in the presence of an oxidizing agent to achieve high selectivity under mild conditions.[10] Another approach employs metalloporphyrin catalysts to facilitate selective air oxidation at moderate temperatures and pressures, effectively minimizing the formation of deep oxidation byproducts.[11][12]

| Parameter | Value | Catalyst System | Reference |

| Starting Material | o-Xylene | Polyoxometalate | [10] |

| Oxidizing Agent | Not specified | Polyoxometalate | [10] |

| Temperature | 50-80 °C | Polyoxometalate | [10] |

| Reaction Time | 12-48 hours | Polyoxometalate | [10] |

| Starting Material | o-Xylene | Metalloporphyrin or µ-oxygen bis-metal porphyrin | [11][12] |

| Oxidizing Agent | Air | Metalloporphyrin or µ-oxygen bis-metal porphyrin | [11][12] |

| Temperature | 50-160 °C | Metalloporphyrin or µ-oxygen bis-metal porphyrin | [11][12] |

| Pressure | 4-10 atm | Metalloporphyrin or µ-oxygen bis-metal porphyrin | [11][12] |

| Reaction Time | 8-12 hours | Metalloporphyrin or µ-oxygen bis-metal porphyrin | [11][12] |

Experimental Protocol: Catalytic Air Oxidation of o-Xylene

This protocol is a generalized representation based on patented methods.[11][12]

-

Catalyst Preparation: Prepare the metalloporphyrin catalyst as described in the relevant literature.

-

Reaction Setup: Charge a high-pressure reactor with o-xylene and the metalloporphyrin catalyst (catalyst loading is typically very low, e.g., < 40 ppm).

-

Reaction Execution: Pressurize the reactor with air to 4-10 atm. Heat the mixture to 50-160 °C with vigorous stirring.

-

Monitoring: Maintain the reaction for 8-12 hours. The progress can be monitored by gas chromatography (GC) to determine the conversion of o-xylene and the selectivity for this compound.

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully depressurize. The product mixture is then subjected to distillation to separate this compound from unreacted o-xylene and other byproducts.

Logical Workflow for o-Xylene Oxidation

Caption: Workflow for the synthesis of this compound via catalytic oxidation of o-xylene.

Sommelet Reaction

The Sommelet reaction provides a method to convert benzyl halides into aldehydes.[13] For the synthesis of this compound, the starting material is 2-methylbenzyl chloride. This halide reacts with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is subsequently hydrolyzed to yield the aldehyde.[6][13][14]

Reaction Scheme:

-

CH₃C₆H₄CH₂Cl + (CH₂)₆N₄ → [CH₃C₆H₄CH₂-N₄(CH₂)₆]⁺Cl⁻

-

[CH₃C₆H₄CH₂-N₄(CH₂)₆]⁺Cl⁻ + H₂O → CH₃C₆H₄CHO + NH₃ + other byproducts

This method is particularly useful in laboratory-scale synthesis. The reaction can be performed in various solvents, including aqueous acetic acid.[15]

Experimental Protocol: Sommelet Reaction

This protocol is a representative procedure adapted from established methods for the Sommelet reaction.[13][15]

-

Salt Formation: In a round-bottom flask, dissolve 2-methylbenzyl chloride and an equimolar amount of hexamine in a suitable solvent (e.g., chloroform or aqueous ethanol). Stir the mixture, possibly with gentle heating, until the quaternary ammonium salt precipitates. Isolate the salt by filtration.

-

Hydrolysis: Suspend the isolated hexaminium salt in water or an aqueous solvent mixture (e.g., 50% acetic acid).

-

Reaction: Reflux the suspension for several hours. The hydrolysis of the salt leads to the formation of this compound.

-

Work-up and Isolation: After cooling, the reaction mixture is typically acidified with hydrochloric acid and boiled briefly to hydrolyze any Schiff bases present.[15] The product can then be isolated by steam distillation or solvent extraction.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Sommelet Reaction Mechanism

Caption: Simplified mechanism of the Sommelet reaction for aldehyde synthesis.

Grignard Reaction

Grignard reagents offer a versatile route for the synthesis of aldehydes. To prepare this compound, a Grignard reagent derived from an o-halotoluene (e.g., 2-bromotoluene) is reacted with a formylating agent like N,N-dimethylformamide (DMF).[16]

Reaction Scheme:

-

CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr (Grignard Reagent)

-

CH₃C₆H₄MgBr + HCON(CH₃)₂ → CH₃C₆H₄CH(OMgBr)N(CH₃)₂

-

CH₃C₆H₄CH(OMgBr)N(CH₃)₂ + H₃O⁺ → CH₃C₆H₄CHO + MgBr₂ + (CH₃)₂NH₂⁺

This method allows for the formation of the aldehyde from a different set of precursors compared to oxidation methods. Careful control of reaction conditions, especially temperature, is crucial to prevent side reactions.

Experimental Protocol: Grignard Synthesis

This protocol is a representative procedure for the synthesis of an aldehyde using a Grignard reagent and DMF.[16][17]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether or THF.[17] Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromotoluene in the anhydrous solvent to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of N,N-dimethylformamide (DMF) in the anhydrous solvent dropwise, keeping the temperature below 10 °C.[16]

-

Hydrolysis: After the addition of DMF is complete, stir the mixture for a period, then pour it slowly into a beaker containing a mixture of crushed ice and dilute sulfuric or hydrochloric acid.

-

Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., ether). Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Remove the solvent by rotary evaporation. Purify the resulting crude this compound by vacuum distillation.

Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound using a Grignard reagent.

Conclusion

The synthesis of this compound is well-established, with several viable methods available to researchers and industrial chemists. The catalytic oxidation of o-xylene represents a direct and atom-economical approach suitable for large-scale production, though it requires careful catalyst selection and process control to ensure high selectivity. For laboratory-scale synthesis, the Sommelet and Grignard reactions offer reliable and versatile alternatives, starting from 2-methylbenzyl halides and 2-halotoluenes, respectively. The selection of a specific synthetic route will ultimately be guided by the desired scale, available starting materials, and economic and environmental considerations. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and further application of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. CAS 529-20-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Showing Compound this compound (FDB000806) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0029636) [hmdb.ca]

- 6. This compound | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde, 2-methyl- [webbook.nist.gov]

- 8. This compound | 529-20-4 [chemicalbook.com]

- 9. This compound(529-20-4) 1H NMR [m.chemicalbook.com]

- 10. CN110105180A - A kind of method that ortho-xylene catalysis prepares 2- tolyl aldehyde - Google Patents [patents.google.com]

- 11. CN1156421C - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents [patents.google.com]

- 12. CN1333200A - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents [patents.google.com]

- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 2-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylbenzaldehyde (also known as o-tolualdehyde) in various solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and fragrance formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts.

Core Topic: Solubility of this compound

This compound is a colorless liquid at room temperature with the chemical formula C₈H₈O.[1] Its molecular structure, consisting of a benzene ring substituted with an aldehyde group and a methyl group at the ortho position, governs its solubility characteristics. The presence of the polar carbonyl group allows for some interaction with polar solvents, while the aromatic ring and the methyl group contribute to its solubility in nonpolar organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility | Data Type |

| Water | Inorganic | 25 | 1178 mg/L[2] | Estimated |

| Water | Inorganic | 20 | < 1 mg/mL[3] | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 20 | ≥ 100 mg/mL[3] | Quantitative |

| 95% Ethanol | Alcohol | 20 | ≥ 100 mg/mL[3] | Quantitative |

| Acetone | Ketone | 20 | ≥ 100 mg/mL[3] | Quantitative |

| Benzene | Aromatic Hydrocarbon | Not Specified | > 10% (w/v)[3] | Qualitative |

| Diethyl Ether | Ether | Not Specified | > 10% (w/v)[3] | Qualitative |

| Chloroform | Halogenated Hydrocarbon | Not Specified | Soluble[4][5] | Qualitative |

| Methanol | Alcohol | Not Specified | Soluble[5][6] | Qualitative |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Not Specified | Soluble[7] | Qualitative |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves creating a saturated solution of the solute in a given solvent and then measuring the concentration of the dissolved solute.

Detailed Methodology: Shake-Flask Method for a Liquid Solute

This protocol describes the determination of the solubility of a liquid compound like this compound in a solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of the Solvent System: Prepare the desired solvent. For aqueous solubility, use purified water or a buffered solution of a specific pH.

-

Addition of Solute: To a series of vials, add a known volume of the solvent. Then, add an excess amount of this compound to each vial to ensure that a separate phase of the solute is visible, indicating that a saturated solution can be formed.

-

Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute from the saturated solution. To ensure complete separation of the excess solute, centrifuge the vials at a controlled temperature.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To remove any remaining undissolved microdroplets, filter the collected supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizing Key Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the factors that influence the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]

- 3. 529204 /mcn [igsvtu.lanuk.nrw.de]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [chembk.com]

- 6. 529-20-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Data of 2-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-Methylbenzaldehyde (o-tolualdehyde). The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is of interest.

Physicochemical Properties

This compound is an aromatic aldehyde with the chemical formula C₈H₈O.[1] It is a colorless liquid at room temperature and possesses a characteristic almond-like odor.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₈O | - | [1][2] |

| Molar Mass | 120.15 | g·mol⁻¹ | [1][2] |

| Appearance | Colorless liquid | - | [1] |

| Density (at 20 °C) | 1.0328 | g/cm³ | [1] |

| Melting Point | -35 | °C | [1] |

| Boiling Point | 199-200 | °C | [1] |

| Flash Point | 67 | °C | [1] |

| Vapor Pressure (at 25 °C) | 0.32 | mmHg | [3] |

Thermochemical Data

The following tables summarize the key thermochemical data for this compound. It is important to note that some of these values are calculated using computational methods, as experimental data for this specific compound is not always available.

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value | Unit | Source & Method |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -68.97 | kJ/mol | [2] Joback Method (Calculated) |

| Enthalpy of Fusion (ΔfusH°) | 12.42 | kJ/mol | [2] Joback Method (Calculated) |

| Enthalpy of Vaporization (ΔvapH°) | 43.06 | kJ/mol | [2] Joback Method (Calculated) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 19.74 | kJ/mol | [2] Joback Method (Calculated) |

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound at Various Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |

| 462.76 | 194.28 | [2] Joback Method (Calculated) |

| 498.96 | 205.24 | [2] Joback Method (Calculated) |

| 535.16 | 215.55 | [2] Joback Method (Calculated) |

| 571.36 | 225.25 | [2] Joback Method (Calculated) |

Experimental Protocols for Thermochemical Data Determination

The standard enthalpy of formation of an organic compound like this compound is commonly determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow:

Methodology Details:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible. A fuse wire with a known energy of combustion is attached.

-

Calorimeter Setup: The crucible is placed inside a high-pressure vessel, often called a "bomb." A small, known amount of water is added to the bomb to ensure the final water produced by combustion is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen. This bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Combustion: The system is allowed to come to thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Data Acquisition: The temperature of the water in the calorimeter is monitored and recorded with high precision before, during, and after the combustion reaction until a stable final temperature is reached.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a well-known enthalpy of combustion, such as benzoic acid. The gross heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from nitrogen impurities). Finally, the standard enthalpy of formation is calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which can be measured using the transpiration method.

Experimental Workflow:

Methodology Details:

-

Sample and Temperature Control: A sample of this compound is placed in a thermostatically controlled tube (the saturator), maintained at a precise and constant temperature.

-

Vapor Saturation: A stream of an inert carrier gas (such as nitrogen or argon) is passed over the sample at a slow, accurately known, and constant flow rate. The flow rate is chosen to be slow enough to ensure that the gas stream becomes saturated with the vapor of the compound.

-

Condensation and Quantification: The gas-vapor mixture exits the saturator and is passed through a cold trap (e.g., cooled with liquid nitrogen) where the vapor of this compound condenses. The amount of condensed substance is determined, usually by weighing the trap before and after the experiment.

-

Vapor Pressure Calculation: The partial pressure of this compound at the temperature of the saturator can be calculated from the mass of the condensed vapor, the total volume of the carrier gas that has passed through, and the ideal gas law.

-

Enthalpy of Vaporization Determination: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.

Methodology Details:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

DSC Measurement: The measurement involves a three-step process:

-

Baseline: The empty sample and reference pans are heated at a constant rate over the desired temperature range to obtain a baseline DSC signal.

-